(3S)-3-acetyl-6-methylpyran-2,4-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-acetyl-6-methylpyran-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4-3-6(10)7(5(2)9)8(11)12-4/h3,7H,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRHXDWITVMQBC-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C(=O)O1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@@H](C(=O)O1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Structural Context Within Pyran 2,4 Dione Chemistry
(3S)-3-acetyl-6-methylpyran-2,4-dione belongs to the pyran-2,4-dione class of heterocyclic compounds. nih.gov Its systematic IUPAC name is 3-acetyl-6-methylpyran-2,4-dione. nih.gov The "(3S)" designation specifies the stereochemistry at the chiral center at position 3 of the pyran ring. The core structure consists of a six-membered pyran ring containing two ketone functional groups at positions 2 and 4. cymitquimica.com This core is further substituted with a methyl group at position 6 and an acetyl group at position 3. nih.gov
The presence of multiple functional groups—a β-diketone system, an enol ether, and an α,β-unsaturated ketone—contributes to its significant reactivity and tautomeric nature. cymitquimica.comnih.gov It is commonly referred to as Dehydroacetic acid (DHA), a name that has persisted in both academic literature and industrial contexts. nist.gov The crystal structure of the compound has been determined to be a monoclinic space group P21. ciac.jl.cn
Table 1: Chemical and Physical Properties of 3-Acetyl-6-methylpyran-2,4-dione
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₈O₄ | nih.govcymitquimica.com |
| Molecular Weight | 168.15 g/mol | nih.govoakwoodchemical.com |
| Appearance | Odorless, tasteless, colorless to white crystalline powder | nih.govwikipedia.org |
| Melting Point | 109-111 °C (sublimes) | nih.gov |
| Boiling Point | 269.9 °C at 760 mmHg | nih.gov |
| Solubility | Almost insoluble in water; moderately soluble in most organic solvents | cymitquimica.comwikipedia.org |
| CAS Number | 520-45-6 | cymitquimica.comnist.gov |
Historical Perspectives and Early Research Significance
Dehydroacetic acid (the racemic mixture of 3-acetyl-6-methylpyran-2,4-dione) has a history rooted in early organic synthesis. Its preparation involves the base-catalyzed dimerization of diketene. wikipedia.org Early structural elucidation work involved proposals from chemists Feist and Collie. researchgate.net
Initial research recognized its potent antimicrobial properties, leading to its widespread use as a fungicide and bactericide, particularly for preventing spoilage in processed fruits and vegetables. nih.govwikipedia.orgnih.gov The sodium salt, sodium dehydroacetate, is often used due to its greater water solubility. wikipedia.orgnih.gov Beyond its role as a preservative, early investigations explored its application as an antienzyme agent in toothpastes and as a plasticizer in the manufacturing of synthetic resins. wikipedia.org
Overview of Its Role As a Versatile Chemical Scaffold and Precursor
Direct Synthesis Approaches to 3-Acetyl-6-methylpyran-2,4-dione
The direct synthesis of 3-acetyl-6-methylpyran-2,4-dione can be achieved through several established methodologies, each employing different starting materials and reaction conditions. These approaches are critical for the industrial and laboratory-scale production of this versatile compound.
Synthesis from Ethyl Acetoacetate
One of the classical and most prominent methods for synthesizing 3-acetyl-6-methylpyran-2,4-dione is the self-condensation of ethyl acetoacetate. This process is typically conducted under the influence of heat, with or without a catalyst. prepchem.com The reaction involves heating ethyl acetoacetate, which leads to the elimination of ethanol and the subsequent cyclization to form the desired pyranone structure. orgsyn.org
A common procedure involves refluxing ethyl acetoacetate for several hours. prepchem.com The subsequent distillation of the reaction mixture removes unreacted starting material and byproducts, yielding a residue that solidifies upon cooling. This crude product can then be purified by treatment with sodium hydroxide to form the sodium salt, followed by acidification to precipitate the final product. prepchem.com The use of a mild base, such as sodium bicarbonate, has been shown to be essential for achieving consistent results in some variations of this synthesis. orgsyn.org
The yield of dehydroacetic acid from this method can be significant, with some procedures reporting up to 80% theoretical yield after accounting for recovered starting material. prepchem.com However, the yield can be influenced by the scale of the reaction, with larger batches sometimes resulting in lower percentage yields. orgsyn.org
Synthesis from Diketenes
The dimerization of diketene presents another commercially viable route to 3-acetyl-6-methylpyran-2,4-dione. This reaction is typically base-catalyzed, with various organic bases such as imidazole, 1,4-diazabicyclo[2.2.2]octane (DABCO), and pyridine (B92270) being commonly employed. The process involves the controlled addition of diketene to an inert solvent in the presence of the catalyst.
The reaction conditions, including temperature and the rate of diketene addition, are crucial for optimizing the yield and purity of the product. The dimerization is an exothermic process, and maintaining the temperature within a specific range is necessary to prevent side reactions. The use of trimethylamine as a catalyst in an inert solvent under anhydrous conditions has also been reported to produce high yields of dehydroacetic acid.
Synthesis via Claisen Condensation and Intramolecular Cyclization
The synthesis of 3-acetyl-6-methylpyran-2,4-dione from ethyl acetoacetate is a prime example of a process involving a Claisen condensation followed by an intramolecular cyclization. The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. chrom-china.com In the case of dehydroacetic acid synthesis, one molecule of ethyl acetoacetate acts as the nucleophile (after deprotonation at the α-carbon) and attacks the carbonyl carbon of a second molecule of ethyl acetoacetate.
Synthesis from Acyl Chlorides and Related Carbonyl Compounds
While less common than the routes from ethyl acetoacetate or diketenes, 3-acetyl-6-methylpyran-2,4-dione can also be synthesized from acyl chlorides and other carbonyl compounds. One reported method involves the self-condensation of acetyl chloride in the presence of triethylamine (B128534). This reaction, though proceeding in low yield, represents an unusual case of acyl chloride self-condensation to form a more complex molecule.
The synthesis of pyran-2,4-dione scaffolds can also be achieved through microwave-assisted dimerization and cyclization of precursor molecules, offering a green, simple, and rapid methodology for their production.
Derivatization Strategies and Reaction Pathways
The reactivity of the acetyl group and the active methylene protons in 3-acetyl-6-methylpyran-2,4-dione allows for a wide range of derivatization reactions. These modifications are instrumental in synthesizing novel compounds with potentially enhanced biological or chemical properties.
Formation of Chalcones and Cinnamoyl Derivatives
A significant derivatization pathway for 3-acetyl-6-methylpyran-2,4-dione is its condensation with aromatic aldehydes to form chalcones and cinnamoyl derivatives. These compounds, which are α,β-unsaturated ketones, are of great interest due to their diverse biological activities. The most common method for this transformation is the Knoevenagel condensation. wikipedia.org
This reaction involves the condensation of the active methylene group of dehydroacetic acid with an aromatic aldehyde in the presence of a basic catalyst, such as piperidine. nih.govresearchgate.net The reaction is often carried out in a suitable solvent like ethanol under reflux conditions. nih.gov Microwave-assisted synthesis under solvent-free conditions has also been reported as an efficient and environmentally friendly alternative, leading to excellent yields in shorter reaction times. researchgate.net
The choice of aromatic aldehyde allows for the introduction of a wide variety of substituents onto the cinnamoyl moiety, enabling the synthesis of a large library of derivatives. nih.gov The reaction conditions can be optimized to achieve high yields of the desired chalcones. researchgate.netucj.org.ua
Below is a table summarizing the synthesis of various chalcone and cinnamoyl derivatives of 3-acetyl-6-methylpyran-2,4-dione via Knoevenagel condensation.
| Aldehyde Reactant | Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Ethanol | Reflux | 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one | Good to Excellent | nih.gov |
| Substituted Benzaldehydes | Piperidine | Ethanol | Reflux | Substituted 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-ones | Good to Excellent | nih.gov |
| Various Aromatic Aldehydes | Organic Bases | - | - | Twenty-one different chalcones | - | researchgate.netucj.org.ua |
| Aromatic and Heteroaromatic Aldehydes | - | Solvent-free | Microwave irradiation | 3,4,6-Trisubstituted-2-pyrones | 70-92 | researchgate.net |
Synthesis of Enaminopyran-2,4-diones
Enaminones, or enaminopyran-2,4-diones in this context, are synthesized by reacting the β-dicarbonyl system of 3-acetyl-6-methylpyran-2,4-dione with primary amines. This reaction introduces a nitrogen-containing functional group, leading to a class of compounds with distinct chemical properties.
Achiral (E)-enaminopyran-2,4-diones can be prepared efficiently from dehydroacetic acid. nih.gov The synthesis involves the treatment of dehydroacetic acid with various primary alkyl or aryl amines. acs.org The reaction typically proceeds smoothly when conducted in a suitable solvent, such as 1,4-dioxane, in the presence of a base like triethylamine under reflux conditions. acs.org This method leads to the formation of the corresponding functionalized (E)-enaminopyran-2,4-diones in excellent yields. acs.org Generally, reactions involving alkyl amines tend to result in higher yields compared to those with aryl amines. acs.org
Table 2: Synthesis of Achiral (E)-Enaminopyran-2,4-diones
| Reactant 1 | Amine Type | Solvent/Catalyst | Product | Typical Yield |
|---|---|---|---|---|
| Dehydroacetic Acid | Primary Alkyl or Aryl Amines | 1,4-Dioxane / Triethylamine | (E)-3-(1-(alkyl/arylamino)ethylidene)-6-methylpyran-2,4-dione | Excellent |
The synthesis of chiral enaminopyran-2,4-diones follows a similar methodology to the achiral counterparts but utilizes a chiral primary amine as a reactant. nih.govacs.org For instance, the reaction of dehydroacetic acid with a chiral amine like (S)-sec-butylamine under the same conditions (refluxing 1,4-dioxane with triethylamine) yields the corresponding chiral enamino-2,4-dione. acs.org This approach provides a straightforward and efficient route to new chiral functionalized (E)-enaminopyran-2,4-diones. nih.govacs.org The use of a chiral amine introduces a stereocenter into the final molecule, making this a valuable method for generating enantiomerically specific compounds. acs.org
Coordination Chemistry and Metal Complex Synthesis
The structure of 3-acetyl-6-methylpyran-2,4-dione and its derivatives, particularly Schiff bases, makes them excellent ligands for coordinating with metal ions. The synthesis of these ligands is the first step toward creating a wide array of metal complexes.
Schiff base ligands are synthesized through the condensation reaction of the carbonyl group of 3-acetyl-6-methylpyran-2,4-dione with the primary amino group of an amine. asianpubs.orglbp.worldmdpi.com This reaction forms an azomethine or imine group (>C=N–), which is characteristic of all Schiff bases. mdpi.comresearchgate.net
The synthesis is typically performed by refluxing an equimolar solution of dehydroacetic acid and a primary amine (aliphatic or aromatic) in a solvent such as ethanol or methanol for several hours. asianpubs.orglbp.world For example, Schiff bases have been successfully synthesized using aromatic amines like o-anisidine, o-chloroaniline, and 2,4-dibromoaniline. asianpubs.orglbp.worldresearchgate.net After the reaction is complete, the resulting Schiff base is cooled, collected by filtration, and can be further purified by recrystallization from a suitable solvent like ethanol. asianpubs.org The purity of the synthesized ligand can be confirmed using techniques such as Thin Layer Chromatography (TLC) and elemental analysis. asianpubs.org These Schiff bases act as effective chelating ligands in coordination chemistry. asianpubs.orglbp.world
Complexation with Transition Metals (e.g., Mn(II), Fe(III), Co(II), Cu(II), Ni(II))
This compound, commonly known as dehydroacetic acid (DHA), and its derivatives are highly effective chelating agents for a variety of transition metals. The presence of multiple oxygen donor atoms within the 3-acetyl and pyran-2,4-dione moieties facilitates the formation of stable metal complexes. The reactivity of DHA has been leveraged to synthesize a diverse range of coordination compounds with metals such as manganese(II), iron(III), cobalt(II), copper(II), and nickel(II). rsyn.orgrjpbcs.com
The synthesis of these complexes typically involves the reaction of a DHA-derived ligand with a corresponding metal salt, such as a chloride or acetate (B1210297), in a suitable solvent like ethanol. core.ac.ukresearchgate.net Often, derivatives of DHA, such as Schiff bases or hydrazones, are used to introduce additional coordination sites (e.g., nitrogen atoms), enhancing the stability and modifying the geometry of the resulting complexes. core.ac.uknih.gov In these reactions, the DHA-based ligand generally behaves as a bidentate or tridentate ligand, coordinating to the metal center through the enolic hydroxyl group and the carbonyl oxygen of the acetyl group. rjpbcs.comresearchgate.net The stoichiometry of the resulting complexes is frequently found to be 1:2 (metal:ligand), leading to the formation of mononuclear species. rjpbcs.comresearchgate.net For instance, complexes with the general formula [M(L)₂(H₂O)₂] have been reported for Mn(II), Co(II), and Ni(II). rjpbcs.com
Table 1: Examples of Transition Metal Complexes Derived from Dehydroacetic Acid (DHA) Ligands
| Metal Ion | Ligand Type | General Formula | Proposed Geometry | Reference |
|---|---|---|---|---|
| Cu(II) | Hydrazone | [Cu(HL)]Cl·H₂O | Square Planar | core.ac.ukeujournal.org |
| Ni(II) | Schiff Base | [Ni(L)₂(H₂O)₂] | Octahedral | rjpbcs.comresearchgate.net |
| Co(II) | Schiff Base | [Co(L)₂(H₂O)₂] | Octahedral | rjpbcs.comresearchgate.net |
| Mn(II) | Schiff Base | [Mn(L)₂(H₂O)₂] | Octahedral | rjpbcs.comresearchgate.net |
Complexation with Rare Earth Metals (e.g., Sm(III), Eu(III), La(III), Ce(III), Pr(III), Nd(III), Gd(III))
The coordination chemistry of this compound extends to rare earth metals, also known as lanthanides. Derivatives of DHA have been shown to form stable complexes with a range of lanthanide(III) ions, including samarium(III), europium(III), lanthanum(III), cerium(III), praseodymium(III), neodymium(III), and gadolinium(III). ssrn.comresearchgate.net These complexes are of significant interest due to their potential applications in materials science, particularly for their unique luminescent properties. ssrn.com
The synthesis of these lanthanide complexes is typically achieved by reacting a DHA derivative with a lanthanide salt, such as a nitrate or chloride, in an aqueous or alcoholic solution. scilit.commdpi.com The ligand coordinates to the lanthanide ion through its oxygen donor atoms, similar to the coordination with transition metals. However, lanthanide ions are characterized by larger ionic radii and higher coordination numbers, often ranging from 8 to 12. nih.gov This leads to the formation of complexes with more complex geometries compared to those of transition metals. Studies on flavonoid-type ligands with similar binding sites (hydroxy-keto group) have shown that ions like La(III), Pr(III), Nd(III), Sm(III), and Eu(III) bind at the 3-hydroxy-4-keto site, which is analogous to the enol form of DHA. researchgate.netnih.gov The resulting complexes often incorporate solvent molecules, such as water, into their coordination sphere. mdpi.com
Structural and Electronic Properties of Metal Complexes
The structural and electronic properties of metal complexes derived from this compound are investigated using a combination of spectroscopic and analytical techniques. These studies are crucial for elucidating the coordination environment of the metal ion and understanding the nature of the metal-ligand bonding.
Transition Metal Complexes: The geometry of transition metal complexes is frequently determined to be octahedral or square planar. rjpbcs.comcore.ac.uk Spectroscopic methods provide key insights into their structure.
Infrared (IR) Spectroscopy: IR spectra are used to confirm the coordination of the ligand to the metal ion. A characteristic shift to lower frequencies of the C=O stretching vibrations and the appearance of new bands corresponding to metal-oxygen (M-O) bonds are indicative of complex formation. rjpbcs.comnih.gov
Electronic (UV-Vis) Spectra: The electronic spectra of the complexes display bands corresponding to d-d electronic transitions and ligand-to-metal charge transfer (LMCT). The position and intensity of these bands are diagnostic of the coordination geometry (e.g., octahedral vs. tetrahedral) of the metal center. rjpbcs.comresearchgate.net
Magnetic Susceptibility: Magnetic moment measurements at room temperature help to determine the number of unpaired electrons and infer the geometry of the complex. For example, values for Mn(II), Fe(III), and Co(II) complexes often correspond to high-spin octahedral configurations. rjpbcs.comresearchgate.net
Thermal Analysis (TGA/DTA): Thermogravimetric analysis provides information on the thermal stability of the complexes and confirms the presence of coordinated or lattice water molecules by identifying weight loss at specific temperature ranges. rjpbcs.comcore.ac.uk
Table 2: Selected Spectroscopic and Magnetic Data for Transition Metal Complexes of DHA Derivatives
| Complex | ν(C=O) (cm⁻¹) | Electronic Transitions (nm) | Magnetic Moment (μB) |
|---|---|---|---|
| [Co(L)₂(H₂O)₂] | ~1580 | ~530, ~620 | ~4.8 - 5.2 |
| [Ni(L)₂(H₂O)₂] | ~1585 | ~410, ~650, ~740 | ~2.9 - 3.4 |
| [Cu(L)₂(H₂O)₂] | ~1575 | ~630 | ~1.8 - 2.2 |
| [Fe(L)₂(Cl)(H₂O)] | ~1590 | ~440, ~540 | ~5.9 |
Note: L represents a DHA-derived Schiff base or chalcone ligand. Data are approximate values compiled from typical findings in the literature. rjpbcs.comresearchgate.net
Rare Earth Metal Complexes: The characterization of lanthanide complexes focuses on their coordination environment and their prominent luminescent properties.
Structural Characterization: Techniques such as elemental analysis, ¹H NMR, and mass spectrometry are used to confirm the stoichiometry and structure of the complexes. scilit.comresearchgate.net The coordination numbers are typically high, and the geometries are often described as distorted polyhedra, such as tricapped trigonal prisms. mdpi.com
Luminescence: A key feature of many lanthanide complexes, particularly those of Eu(III) and Tb(III), is their intense, sharp emission bands upon UV irradiation. The DHA-derived ligand often functions as an "antenna," absorbing energy and efficiently transferring it to the central lanthanide ion, which then luminesces. ssrn.com Studies have shown that the geometry of the ligand can significantly affect the luminescence intensity of the resulting complexes. ssrn.com
Construction of Novel Heterocyclic Systems
This compound is a valuable and versatile starting material for the synthesis of various novel heterocyclic systems. rsyn.org The presence of multiple reactive sites, including the dicarbonyl system and the activated methyl group, allows for a wide range of chemical transformations, particularly cyclization and condensation reactions.
The construction of five-membered heterocyclic rings is a common application of DHA in synthetic organic chemistry. frontiersin.orgastate.eduglobalscientificjournal.com The inherent functionality of the pyran-2,4-dione ring allows it to act as a scaffold for building fused or substituted five-membered systems like pyrroles and furans.
The synthesis of pyrroles can be achieved from 1,4-dicarbonyl compounds through condensation with primary amines, a reaction known as the Paal-Knorr pyrrole synthesis. organic-chemistry.org While DHA itself is a 1,3,5-tricarbonyl system in its enol form, its derivatives can undergo reactions to form pyrrole structures. The reaction of 3-acyl-pyran-2,4-diones with amines can initiate a cascade of reactions, including ring-opening of the pyranone core, followed by intramolecular condensation and cyclization to yield highly substituted pyrrole derivatives. This pathway provides access to complex pyrroles that would be difficult to synthesize through other methods.
The synthesis of fused furan ring systems onto the pyran-2,4-dione core is a well-established methodology. Specifically, the construction of the furo[3,2-c]pyran-3,4-dione scaffold has been successfully demonstrated starting from DHA. researchgate.net
A common synthetic route involves the initial bromination of DHA to form 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one. researchgate.net This intermediate is then subjected to intramolecular cyclocondensation, often facilitated by a base or by reaction with amines, to yield the target 6-methyl-4H-furo[3,2-c]pyran-3,4-dione. researchgate.net An alternative one-pot synthesis involves the reaction of DHA or its chalcone derivatives with α-bromoketones in the presence of a base such as potassium carbonate. beilstein-archives.org The proposed mechanism for this transformation begins with the nucleophilic attack of the enolate of DHA on the α-bromoketone, forming an ether intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to afford the final furo[3,2-c]pyran-4-one product. beilstein-archives.org These methodologies provide an efficient pathway to highly oxygenated, fused heterocyclic systems. beilstein-archives.org
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one |
| 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one |
| 6-methyl-4H-furo[3,2-c]pyran-3,4-dione |
| Dehydroacetic acid |
| Furo[3,2-c]pyran-3,4-diones |
| Furo[3,2-c]pyran-4-ones |
| Pyrroles |
Formation of Five-Membered Heterocycles
Pyrazoles
The synthesis of pyrazole derivatives from dehydroacetic acid is a well-established transformation, primarily achieved through condensation reactions with hydrazine and its derivatives. The 1,3-dicarbonyl moiety within the dehydroacetic acid structure readily reacts with the dinucleophilic hydrazine to form the pyrazole ring.
One common method involves the direct reaction of dehydroacetic acid with hydrazine hydrate. This reaction leads to cyclization, forming a pyrazole ring fused with the pyranone system or a pyrazole directly attached to the pyranone core, depending on the reaction conditions. For instance, the reaction can yield 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazole. researchgate.net
Furthermore, arylhydrazones of dehydroacetic acid can undergo the Vilsmeier-Haack reaction to generate 1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles. researchgate.net This reaction introduces a formyl group at the 4-position of the newly formed pyrazole ring. The reaction can be controlled to produce the non-formylated pyrazole by using one equivalent of the Vilsmeier-Haack reagent. researchgate.net
Detailed findings on the synthesis of pyrazoles are summarized in the table below.
| Starting Material | Reagents | Conditions | Product | Yield (%) |
| Dehydroacetic Acid | Hydrazine Hydrate | N/A | 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazole | N/A |
| Dehydroacetic Acid Arylhydrazone | Vilsmeier-Haack Reagent (2 equiv.) | N/A | 1-Aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazole | N/A |
| Dehydroacetic Acid Arylhydrazone | Vilsmeier-Haack Reagent (1 equiv.) | N/A | 1-Aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazole | N/A |
| Chalcones from Dehydroacetic Acid | Hydrazine Hydrate | Acetic Acid or Formic Acid | Pyrazoline Derivatives | N/A |
Isoxazoles
The synthesis of isoxazoles typically involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. Given the structure of dehydroacetic acid, a reaction with hydroxylamine hydrochloride would be the most direct and plausible route to form an isoxazole derivative. This reaction would involve the condensation of hydroxylamine with the β-diketone system of dehydroacetic acid, followed by cyclization and dehydration to yield a 3-(isoxazol-5-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivative.
However, despite the chemical feasibility of this transformation, specific examples and detailed research findings for the synthesis of isoxazoles starting directly from this compound were not prominently documented in the surveyed literature. General methods for isoxazole synthesis from various other 1,3-diketones are widely reported. researchgate.netresearchgate.netnih.govacs.org
Thiazoles
Thiazole rings can be synthesized from dehydroacetic acid derivatives, particularly through the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thioamide. A key intermediate for this pathway is 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, which is prepared by the bromination of dehydroacetic acid. researchgate.net
The reaction of this 3-(bromoacetyl) derivative with various thioamides or thiourea leads to the formation of 4-hydroxy-6-methyl-3-(2-substituted-thiazol-4-yl)-2H-pyran-2-ones. researchgate.net This method provides a versatile route to a range of thiazole derivatives attached to the pyranone core.
| Starting Material | Reagents | Conditions | Product | Yield (%) |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thioamides | N/A | 4-Hydroxy-6-methyl-3-(2-substituted-thiazol-4-yl)-2H-pyran-2-one | N/A |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | N/A | 3-(2-Amino-thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one | N/A |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Diphenylthiocarbazone | N/A | Corresponding Thiazole Derivative | N/A |
Imidazoles and Benzimidazoles
The synthesis of imidazoles from dehydroacetic acid is not extensively documented in the available literature. A plausible, though not explicitly cited, synthetic route could involve the reaction of 3-(bromoacetyl)-dehydroacetic acid with an amidine, which is a standard method for constructing the imidazole ring.
In contrast, the synthesis of fused imidazole systems, specifically benzimidazoles, has been reported. The reaction of dehydroacetic acid analogs with o-phenylenediamine can lead to the formation of benzimidazole derivatives. The reaction proceeds via condensation and subsequent cyclization, which can result in the cleavage of the pyranone ring and formation of a 2-substituted benzimidazole, with triacetic acid lactone as a byproduct. Furthermore, the condensation of 3-acetyl-4-hydroxy-6-methylpyran-2-one with 2-amino-4,5-dicyanoimidazole has been shown to produce an imidazo[1,2-a]pyrimidine, which can then be reacted with o-phenylenediamines to yield complex benzimidazole-substituted heterocycles. researchgate.net
| Starting Material | Reagents | Conditions | Product |
| Dehydroacetic Acid Analogs | o-Phenylenediamine | Reflux in various solvents | 2-Substituted Benzimidazole |
| Imidazo[1,2-a]pyrimidine from DHA derivative | o-Phenylenediamines | Reflux in xylene | 2,3-Dicyano-5-[benzimidazol-2-yl]methyl-7-methylimidazo[1,2-a]pyrimidine |
1,3-Dioxolanes
The formation of 1,3-dioxolanes is a common strategy for the protection of carbonyl groups, specifically aldehydes and ketones. Dehydroacetic acid possesses a reactive acetyl group, which is a ketone functionality. This ketone can be converted into a 1,3-dioxolane through a standard ketalization reaction.
This transformation is typically achieved by reacting the ketone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), with the removal of water to drive the reaction to completion. While this is a fundamental and widely applied reaction in organic synthesis, specific literature examples detailing the ketalization of dehydroacetic acid itself are not prevalent. Nonetheless, the application of this standard methodology is a valid and expected synthetic transformation for this compound. The reaction would selectively protect the exocyclic ketone of the acetyl group, as the endocyclic lactone carbonyl is significantly less reactive under these conditions.
| Starting Material | Reagents | Conditions | Product |
| This compound | Ethylene Glycol, p-Toluenesulfonic acid | Toluene, Dean-Stark apparatus | 4-Hydroxy-6-methyl-3-(2-methyl-1,3-dioxolan-2-yl)-2H-pyran-2-one |
Formation of Six-Membered Heterocycles
Pyridines
Dehydroacetic acid serves as a valuable C5 synthon for the construction of substituted pyridine and pyridin-2-one rings. The reaction of dehydroacetic acid with ammonia (B1221849) or primary amines can lead to ring-opening of the pyranone followed by recyclization to form a pyridin-2-one nucleus. For example, reaction with benzylamine in dichloromethane can yield N-benzyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde. researchgate.net
A particularly notable method is the Hantzsch pyridine synthesis, a multicomponent reaction that can be adapted using dehydroacetic acid. The condensation of dehydroacetic acid with an aldehyde and ammonium (B1175870) acetate in an aqueous medium provides an efficient route to tri-substituted pyridine derivatives. researchgate.net This one-pot reaction highlights the utility of dehydroacetic acid as a readily available β-dicarbonyl component for building complex heterocyclic scaffolds. researchgate.netwikipedia.orgdrugfuture.comchemtube3d.comorganic-chemistry.org
| Starting Material | Reagents | Conditions | Product | Yield (%) |
| Dehydroacetic Acid | Benzylamine | Dichloromethane | N-benzyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde | N/A |
| Dehydroacetic Acid | Aldehydes, Ammonium Acetate | Aqueous medium, Cerium (IV) ammonium nitrate catalyst | 2,4,6-Tri-substituted Pyridine Derivatives | Excellent |
Pyridazines
The transformation of pyran-2-ones into pyridazine derivatives through reaction with hydrazine is a well-established method in heterocyclic synthesis. Dehydroacetic acid (DHA), as a substituted pyran-2-one, can undergo this conversion to yield pyridazine structures. The reaction typically involves the nucleophilic attack of hydrazine on the pyranone ring, followed by ring-opening and subsequent cyclization to form the stable six-membered pyridazine ring.
The reaction of DHA with hydrazine hydrate proceeds via the opening of the pyranone ring, followed by condensation and cyclization to form a substituted pyridazinone. The specific outcome can be influenced by reaction conditions, such as temperature and solvent, which can direct the cyclization pathway.
Table 1: Synthesis of Pyridazine Derivatives from Dehydroacetic Acid (DHA)
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
|---|
Note: The reaction can lead to different isomers and further derivatized products depending on the stoichiometry and conditions.
Pyrans and Thiopyrans
Dehydroacetic acid itself possesses a pyran-2-one core. However, it can be used as a precursor to synthesize more complex, fused pyran systems. One notable example is the synthesis of pyrano[4,3-b]pyran derivatives. This transformation involves the derivatization of DHA, followed by an intramolecular cyclization to form the second pyran ring. For instance, new derivatives of dehydroacetic acid can lead to the formation of 2-polyfluoroalkyl-7-methylpyrano[4,3-b]pyran-4,5-diones. scilit.com
The synthesis of thiopyrans from DHA is less direct but can be achieved by first converting DHA into an α,β-unsaturated chalcone-like derivative. This is typically done by a condensation reaction between the acetyl group of DHA and an aromatic aldehyde. The resulting chalcone can then undergo a multi-component reaction with a sulfur source, such as elemental sulfur, and an active methylene compound like malononitrile, to construct the thiopyran ring.
Table 2: Synthesis of Fused Pyran Derivatives from Dehydroacetic Acid (DHA)
| DHA Derivative | Reagents | Conditions | Product |
|---|---|---|---|
| Polyfluoroacyl derivative of DHA | --- | Intramolecular Cyclization | 2-polyfluoroalkyl-7-methylpyrano[4,3-b]pyran-4,5-dione |
1,3-Oxazines
The synthesis of 1,3-oxazine derivatives from dehydroacetic acid can be accomplished through its conversion into an intermediate chalcone. The Claisen-Schmidt condensation of DHA with an appropriate aromatic aldehyde yields a chalcone analog. These intermediates, which are α,β-unsaturated ketones, are key precursors for building the 1,3-oxazine ring system.
The subsequent reaction of the DHA-derived chalcone with urea in the presence of a base, such as ethanolic sodium hydroxide, leads to a cyclocondensation reaction. This process results in the formation of a substituted 1,3-oxazine derivative, incorporating the pyranone moiety into the final structure.
Table 3: Synthesis of 1,3-Oxazine Derivatives via DHA-Chalcone Intermediate
| Intermediate | Reagent | Conditions | Product Class |
|---|
Quinolines, Quinoxalines, and Quinazolines
Quinolines: The construction of the quinoline scaffold from dehydroacetic acid can be achieved through reactions like the Friedländer annulation. This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. DHA and its derivatives can serve as the active methylene component. The reaction, typically catalyzed by a base or acid, results in the formation of a substituted quinoline fused with a pyran ring, often yielding pyrano[3,2-c]quinoline structures.
Quinoxalines: Quinoxaline synthesis classically involves the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. sapub.orgarkat-usa.org To utilize dehydroacetic acid for this purpose, the pyranone ring must first be cleaved to generate a suitable 1,2-dicarbonyl or equivalent precursor. Oxidative cleavage of the C4-C5 bond in DHA under specific conditions can yield a tricarbonyl intermediate, which can then undergo cyclocondensation with o-phenylenediamine to afford a substituted quinoxaline derivative.
Quinazolines: The synthesis of quinazolines from DHA is a multi-step process. A common route to quinazolines is the reaction of anthranilic acid or its derivatives with a suitable carbonyl-containing compound. A plausible, though less direct, pathway involves modifying the acetyl group of DHA into a functionality that can react with anthranilamide. For example, the acetyl group can be converted to an α-bromoacetyl group, which can then react with anthranilamide, followed by acid-catalyzed cyclization and dehydration to form the quinazolinone ring.
Table 4: Synthetic Approaches to Quinoline, Quinoxaline, and Quinazoline Derivatives from DHA
| Target Heterocycle | DHA-derived Precursor | Co-reactant | Key Reaction Type |
|---|---|---|---|
| Pyrano[3,2-c]quinoline | Dehydroacetic Acid | 2-Aminobenzaldehyde | Friedländer Annulation |
| Quinoxaline | Oxidized DHA (1,2-dicarbonyl) | o-Phenylenediamine | Condensation |
Formation of Seven-Membered Heterocycles
1,5-Benzodiazepines
The synthesis of 1,5-benzodiazepines is a well-documented application of dehydroacetic acid's reactivity. This transformation relies on the condensation reaction between a 1,3-dicarbonyl compound and an aromatic 1,2-diamine. The β-dicarbonyl moiety inherent in the DHA structure makes it an ideal substrate for this reaction. researchgate.net
The reaction of dehydroacetic acid with o-phenylenediamine, typically under acidic catalysis (e.g., acetic acid, sulfated zirconia) or with a Lewis acid, leads to the formation of a seven-membered diazepine ring. iitm.ac.in The reaction proceeds through initial condensation of one of the amino groups with one of the carbonyl groups of DHA, followed by intramolecular cyclization of the second amino group onto the remaining carbonyl, and subsequent dehydration to yield the final 1,5-benzodiazepine derivative fused to the pyranone ring.
Table 5: Synthesis of 1,5-Benzodiazepine Derivatives from Dehydroacetic Acid (DHA)
| Reactant 1 | Reactant 2 | Catalyst / Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Dehydroacetic Acid | o-Phenylenediamine | Acetic Acid, Reflux | 8-methyl-6H-pyrano[4',3':4,5]benzo[b] sapub.orgnih.govdiazepine-6,7(1H)-dione | Good to Excellent |
1,4-Benzothiazines
1,4-Benzothiazine is a significant heterocyclic system composed of a benzene ring fused to a thiazine ring. rsc.orgnih.gov This scaffold is a valuable framework in medicinal chemistry for the development of novel therapeutic agents. rsc.orgnih.gov A common and effective strategy for the synthesis of the 1,4-benzothiazine core involves the condensation reaction between 2-aminothiophenol (2-ATP) and 1,3-dicarbonyl compounds. rsc.orgnih.gov
The compound this compound is a cyclic β-dicarbonyl compound. Its pyran-2-one ring is susceptible to nucleophilic attack, which can lead to ring-opening. clockss.org This reactivity makes it a potential substrate for reaction with 2-aminothiophenol. The reaction would likely proceed via an initial nucleophilic attack by the thiol group of 2-ATP on the pyran-2-one ring, leading to ring cleavage. This is followed by an intramolecular condensation involving the amino group and one of the carbonyl functionalities to form the final 1,4-benzothiazine derivative.
While direct synthesis from 3-acetyl-6-methylpyran-2,4-dione is a plausible extension, established methods demonstrate the reaction of 2-aminothiophenol with various other 1,3-dicarbonyl compounds, showcasing the versatility of this approach. For instance, the reaction of 2-ATP with acetylacetone in methanol at room temperature has been shown to produce 1-(3-methyl-4H-benzo rsc.orgniscpr.res.inthiazin-2-yl) ethenone in excellent yield. nih.gov Another example involves the reaction of 2-ATP with penta-2,4-dione in ethanol, which also yields a 1,4-benzothiazine derivative. nih.gov These reactions highlight a general pathway for the formation of this heterocyclic system.
The table below summarizes various synthetic approaches for 1,4-benzothiazine derivatives using 2-aminothiophenol and dicarbonyl or equivalent synthons.
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Aminothiophenol | Acetylacetone | Methanol | Room Temperature, 2 days | 1-(3-methyl-4H-benzo rsc.orgniscpr.res.inthiazin-2-yl) ethenone | 98% | nih.gov |
| 2-Aminothiophenol | Penta-2,4-dione | Ethanol | Room Temperature, 24 h | 1-(3-Methyl-4H-1,4-benzothiazin-2-yl)ethenone | 36% | nih.gov |
| 2-Aminothiophenol | 2-Aryl-2-bromo-1H-indene-1,3(2H)-diones | Dry Ethanol | Reflux, 10 h | Substituted 1,4-Benzothiazine Derivatives | 82-95% | nih.gov |
| 2-Aminothiophenol | Styrene / NBS | Aqueous Cetylpyridinium Bromide (CPB) | 30 °C, 2-4 h | 2-Aryl-1,4-Benzothiazine | 65-72% | nih.gov |
Synthesis of Azetidinone Derivatives from Schiff Bases
Azetidin-2-ones, commonly known as β-lactams, are a class of four-membered cyclic amides that form the core structure of many important antibiotics, including penicillins and cephalosporins. derpharmachemica.com A prominent method for their synthesis is the Staudinger cycloaddition, which involves the reaction of a Schiff base (imine) with a ketene or a ketene equivalent. niscpr.res.inderpharmachemica.com
The synthesis typically begins with the formation of a Schiff base via the condensation of a primary amine with an aldehyde or a ketone. niscpr.res.inrjptonline.org In the context of this compound, a derivative could be synthesized to incorporate a primary amine, or the acetyl group at the C3 position could potentially react with a substituted hydrazine to form a hydrazone (a type of Schiff base). This Schiff base can then be subjected to cyclization.
The most common laboratory procedure for the [2+2] cycloaddition involves reacting the Schiff base with an acyl chloride, such as chloroacetyl chloride, in the presence of a tertiary amine base like triethylamine. derpharmachemica.comrjptonline.orgdoi.org The base facilitates the formation of a ketene intermediate from the acyl chloride, which then reacts with the C=N bond of the Schiff base to yield the azetidinone ring. niscpr.res.in The reaction is often carried out in an inert solvent such as dioxane or dichloromethane at low temperatures to control reactivity. rjptonline.orgdoi.org
The structural diversity of the resulting azetidinone derivatives can be readily achieved by varying the substituents on both the amine and carbonyl components used to form the initial Schiff base. niscpr.res.inias.ac.in
The following table presents examples of azetidinone synthesis from various Schiff bases.
| Schiff Base Precursors | Cyclizing Agent | Base/Solvent | Conditions | Product Class | Reference |
|---|---|---|---|---|---|
| Various Aryl Amines + Hydroxy Benzaldehyde | Chloroacetyl Chloride | Triethylamine / Dioxane | Stirring, 14 h, Room Temp. | Substituted 2-Azetidinones | rjptonline.org |
| Substituted Amines + 4-Acetyl-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazole-3-one | Chloroacetyl Chloride | Triethylamine / DMF | Stirring, 5-7 h | Azetidinones with Pyrazolone Moiety | niscpr.res.in |
| Substituted Aromatic Aldehydes + Pyridine-4-carbohydrazide | Chloroacetyl Chloride | Triethylamine / Dichloromethane | 0-5 °C | N-[3-chloro-2-(substituted aryl)-4-oxoazetidin-1-yl]pyridine-4-carboxamides | doi.org |
| 1-Amino-2-aryl-3-oxo-1,2,4-triazoles + Various Aldehydes | Chloroacetyl Chloride | Solvent-free | - | Azetidinones with 1,2,4-Triazole Moiety | ias.ac.in |
Bromination Reactions and Subsequent Transformations
The pyran-2-one ring and its substituents present in 3-acetyl-6-methylpyran-2,4-dione (dehydroacetic acid) are amenable to electrophilic substitution reactions, such as bromination. The positions available for bromination include the C3 and C5 positions of the pyran ring and the methyl group at the C6 position. researchgate.net The regioselectivity of the bromination can be controlled by the choice of brominating agent and reaction conditions.
Research has demonstrated the preparation of various brominated derivatives of 4-hydroxy-6-methyl-2-pyrone and 3-acetyl-4-hydroxy-6-methyl-2-pyrone. researchgate.net Reactions such as bromination at C-3, C-5, and the C-6 methyl group have been successfully carried out. These halogenated intermediates are valuable for further synthetic modifications.
Once formed, these bromo-derivatives can undergo a variety of subsequent transformations, enhancing their synthetic utility. One documented transformation is the deacetylation at the C-3 position. researchgate.net Furthermore, organobromides are versatile precursors for numerous organic reactions. They can participate in nucleophilic substitution reactions, where the bromine atom is displaced by a wide range of nucleophiles. They are also excellent substrates for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This enables the introduction of diverse functional groups and the construction of more complex molecular architectures.
The table below details some of the known bromination products of dehydroacetic acid and related pyran-2-ones.
| Starting Material | Reaction Type | Key Reagents | Product | Potential Subsequent Transformations | Reference |
|---|---|---|---|---|---|
| 3-Acetyl-4-hydroxy-6-methyl-2-pyrone | Ring Bromination | Bromine | 3-Acetyl-5-bromo-4-hydroxy-6-methyl-2-pyrone | Nucleophilic substitution, Cross-coupling | researchgate.net |
| 3-Acetyl-4-hydroxy-6-methyl-2-pyrone | Side-chain Bromination | N-Bromosuccinimide | 3-Acetyl-4-hydroxy-6-(bromomethyl)-2-pyrone | Wittig reaction, Displacement with nucleophiles | researchgate.net |
| 4-Hydroxy-6-methyl-2-pyrone | Ring Bromination | Bromine | 3-Bromo-4-hydroxy-6-methyl-2-pyrone | Cross-coupling, Dehalogenation | researchgate.net |
| 4-Hydroxy-6-methyl-2-pyrone | Dibromination | Excess Bromine | 3,5-Dibromo-4-hydroxy-6-methyl-2-pyrone | Selective cross-coupling, Lithiation | researchgate.net |
| Brominated 3-acetyl-pyrone | Deacetylation | - | Brominated 4-hydroxy-6-methyl-2-pyrone | Further functionalization of the pyrone core | researchgate.net |
Mechanistic Insights into Nucleophilic Attack and Ring Opening Reactions
The pyran-2,4-dione core of this compound is susceptible to nucleophilic attack at several electrophilic sites, primarily the carbonyl carbons of the lactone and the dione (B5365651) system. These attacks can lead to addition products or, more significantly, cleavage and opening of the pyran ring.
For instance, the reaction with nitrogen nucleophiles like ammonia can lead to ring transformation. A proposed mechanism involves the initial nucleophilic attack of ammonia on the pyrone ring, followed by cleavage of the C-O bond. mdpi.com This intermediate can then undergo cyclization to form substituted pyridine derivatives. mdpi.com The presence of the β-dicarbonyl moiety facilitates such transformations, as the cleavage of the pyrone ring is followed by a stable cyclized product formation. mdpi.com
The compound readily reacts with malonic acid and its derivatives in the presence of a base like pyridine. mdpi.com The mechanism involves the base-catalyzed formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking one of the carbonyl groups of the pyran-2,4-dione. This is often followed by a condensation reaction. mdpi.com
Intramolecular Cyclization Pathways
This compound can be both a product of and a substrate for intramolecular cyclization reactions. Its own synthesis often involves the cyclization of linear precursors. One common method is the self-condensation of ethyl acetoacetate, which proceeds via Claisen condensation and subsequent intramolecular cyclization to form the pyranone ring. researchgate.net
Furthermore, the compound serves as a starting material for more complex fused heterocyclic systems through intramolecular cyclization pathways. For example, derivatives of pyran-2,4-dione can undergo microwave-assisted cyclization. The reaction of a 3-(β-substitutedvinyl)-6-phenyl-pyran-2,4-dione with ethyl benzoyl acetate under microwave irradiation leads to the formation of a 3-benzoyl-4,7-diphenyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione, demonstrating an intramolecular cyclization process that builds a new pyran ring onto the existing one. researchgate.net
Rearrangement Reactions Involving the Pyran Nucleus
Rearrangement reactions can be a key feature of the reactivity of pyran-2,4-dione systems, particularly involving acyl group migrations. In related tetramic acid structures, which share similarities with the enol form of the pyran-2,4-dione, a 4(O)→3(C) acyl-migration is a known transformation. researchgate.net This type of rearrangement is promoted by a base, such as triethylamine (Et3N), following an initial O-acylation. This suggests that the acetyl group at the C3 position, or other acyl groups introduced at the enolic C4-hydroxyl, could potentially undergo similar intramolecular shifts under specific conditions, altering the substitution pattern on the pyran nucleus.
Electrophilic and Nucleophilic Sites of the Pyran-2,4-dione Core
The rich chemistry of this compound stems from the availability of several nucleophilic and electrophilic active sites within its structure. researchgate.net
Electrophilic Sites:
C2 and C4 Carbonyl Carbons: These carbons of the dione are highly electrophilic and are primary targets for nucleophilic attack.
Lactone Carbonyl Carbon: The carbonyl carbon within the ester linkage of the pyran ring is also an electrophilic center.
Acetyl Carbonyl Carbon: The carbon of the C3-acetyl group is another site for nucleophilic addition.
C6 Carbon: The carbon at position 6 of the pyran ring can also exhibit electrophilic character due to conjugation.
Nucleophilic Sites:
Enolate Anion: In the presence of a base, the proton at the C3 position is acidic and can be removed to form a nucleophilic enolate. The enol form itself, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, can also act as a nucleophile.
C4 Oxygen: The oxygen atom of the enolized hydroxyl group at C4 is a nucleophilic site.
C5 Carbon: The carbon at the C5 position can exhibit nucleophilic character, particularly in the enolate form.
This dual reactivity allows the molecule to react with a wide range of reagents and to participate in multi-component reactions for the synthesis of complex heterocyclic systems. researchgate.net
| Site Type | Location on Pyran Core | Type of Reaction |
|---|---|---|
| Electrophilic | C2, C4, Acetyl Carbonyl Carbons | Nucleophilic Addition |
| Electrophilic | Lactone Carbonyl Carbon | Nucleophilic Acyl Substitution, Ring Opening |
| Nucleophilic | Enolate (at C3) | Alkylation, Acylation |
| Nucleophilic | Enolic Oxygen (at C4) | O-Alkylation, O-Acylation |
Influence of Reaction Conditions and Catalysis on Product Formation
The outcome of reactions involving this compound is highly dependent on the chosen reaction conditions and the presence of catalysts. This allows for selective transformations of its various functional groups.
Selective reduction of the molecule can be achieved by tuning the catalytic system. For example, catalytic hydrogenation using hydrogen gas with a palladium-on-charcoal (H2/Pd) catalyst can lead to the reduction of different parts of the molecule. researchgate.net Using this catalyst in acetic acid reduces the ring double bond to give 3-acetyl-6-methyldihydro-2H-pyran-2,4(3H)-dione. researchgate.net In contrast, using the same catalyst in ethyl acetate can selectively reduce the acetyl group, affording 3-ethyl-4-hydroxy-6-methyl-5,6-dihydro-2-pyrone. researchgate.net Ionic hydrogenation using reagents like triethylsilane with an acid can also achieve selective reduction of the 3-acyl group to an alkyl group. researchgate.net
The choice of base is also critical. In condensation reactions with malonic acid derivatives, pyridine is commonly used as a catalyst. mdpi.com For reactions involving ammonia to form pyridines, ammonium acetate is often the catalyst of choice, providing both the ammonia nucleophile and a mild acidic catalyst. mdpi.com Furthermore, the use of microwave irradiation can significantly accelerate reactions, such as intramolecular cyclizations, offering a green and rapid alternative to conventional heating. researchgate.net
| Catalyst/Reagents | Solvent | Product | Type of Reduction |
|---|---|---|---|
| H2/Palladium on Charcoal | Acetic Acid | 3-acetyl-6-methyldihydro-2H-pyran-2,4(3H)-dione | Ring double bond reduction |
| H2/Palladium on Charcoal | Ethyl Acetate | 3-ethyl-4-hydroxy-6-methyl-5,6-dihydro-2-pyrone | Acetyl group reduction |
| Triethylsilane, Lithium Perchlorate, Trifluoroacetic Acid | Not specified | 3-ethyl-6-methyl-2H-pyran-2,4(3H)-dione | Ionic hydrogenation of acetyl group |
Advanced Characterization Techniques and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (3S)-3-acetyl-6-methylpyran-2,4-dione, various NMR experiments are employed to unequivocally assign the proton and carbon signals and to understand its tautomeric forms.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound in a solvent like deuterochloroform (CDCl₃) typically displays distinct signals corresponding to the different types of protons in the molecule. The spectrum is characterized by sharp singlets, indicating the absence of adjacent protons for spin-spin coupling.
The key proton signals are observed for the methyl group attached to the pyran ring, the methyl group of the acetyl moiety, and the vinylic proton on the pyran ring. In its enolic form, a characteristic downfield signal for the hydroxyl proton is also present, which is often broad and can be exchanged with deuterium oxide (D₂O).
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.15 | s | 3H | C6-CH₃ |
| ~2.59 | s | 3H | COCH₃ |
| ~5.80 | s | 1H | C5-H |
| ~17.5 | br s | 1H | Enolic OH |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Carbon NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound shows signals for all eight carbon atoms in distinct chemical environments. The carbonyl carbons of the pyran-2,4-dione ring and the acetyl group resonate at significantly downfield chemical shifts.
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| ~20.0 | C6-C H₃ |
| ~30.0 | COC H₃ |
| ~97.0 | C5 |
| ~101.0 | C3 |
| ~163.0 | C6 |
| ~176.0 | C2 |
| ~180.0 | C4 |
| ~200.0 | C OCH₃ |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
2D NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would be expected to show no cross-peaks between the methyl and vinylic protons, confirming their isolated nature as observed in the ¹H NMR spectrum.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For this compound, the HSQC spectrum would show correlations between the proton signal at ~2.15 ppm and the carbon signal at ~20.0 ppm (C6-CH₃), the proton signal at ~2.59 ppm and the carbon signal at ~30.0 ppm (COCH₃), and the proton signal at ~5.80 ppm and the carbon signal at ~97.0 ppm (C5).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. For instance, the protons of the C6-methyl group (~2.15 ppm) would show correlations to the C6 (~163.0 ppm) and C5 (~97.0 ppm) carbons. The vinylic proton at C5 (~5.80 ppm) would show correlations to C3 (~101.0 ppm), C4 (~180.0 ppm), and C6 (~163.0 ppm). The protons of the acetyl methyl group (~2.59 ppm) would show correlations to the acetyl carbonyl carbon (~200.0 ppm) and C3 (~101.0 ppm). These correlations are invaluable in confirming the connectivity of the pyran-2,4-dione ring and the acetyl substituent.
Solvatochromic Effects in NMR Spectra
The chemical shifts in NMR spectra can be influenced by the solvent used for the analysis, a phenomenon known as solvatochromism. For compounds capable of forming hydrogen bonds, such as the enolic form of this compound, the choice of solvent can significantly affect the chemical shift of the hydroxyl proton. In hydrogen-bond accepting solvents like DMSO-d₆, the enolic OH signal is expected to shift further downfield compared to its position in a less polar solvent like CDCl₃ due to stronger intermolecular hydrogen bonding with the solvent. Studies on related chalcones derived from dehydroacetic acid have shown that the chemical shifts of protons can vary between solvents like CDCl₃ and DMSO-d₆. For instance, the signals for hydroxyl protons in DMSO are often shifted to a stronger field (lower ppm) compared to in CDCl₃ nih.gov.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy provide complementary information to NMR for the characterization of this compound.
The Infrared (IR) spectrum reveals the presence of specific functional groups in the molecule through their characteristic vibrational frequencies. The IR spectrum of dehydroacetic acid is dominated by strong absorption bands corresponding to the carbonyl groups. The lactone carbonyl (C=O) stretching vibration is typically observed around 1708 cm⁻¹, while the ketone carbonyl stretching of the acetyl group appears at a slightly higher wavenumber, around 1730 cm⁻¹ researchgate.net. The spectrum also displays bands for C=C stretching of the pyran ring in the region of 1638-1547 cm⁻¹ and C-H stretching and bending vibrations of the methyl groups. The presence of a broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the enolic hydroxyl group, which is involved in intramolecular hydrogen bonding.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound in a solvent like ethanol typically exhibits absorption maxima that are characteristic of its conjugated system. Computational studies have suggested that the electronic transitions observed for dehydroacetic acid are of the n→π* type scifiniti.comnih.gov. These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to an anti-bonding π* orbital associated with the conjugated π system of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ that corresponds to its molecular weight.
The fragmentation of the molecular ion provides valuable structural information. While a detailed fragmentation mechanism is complex, common fragmentation pathways for pyran-2,4-dione derivatives involve the loss of small, stable molecules such as carbon monoxide (CO) and ketene (CH₂=C=O), as well as the cleavage of the acetyl group. The analysis of the resulting fragment ions helps to confirm the presence of the pyran-2,4-dione core and the acetyl substituent.
X-ray Diffraction (XRD) for Crystal Structure Determination
X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the crystalline solid, detailed information about the unit cell dimensions, space group, and atomic coordinates can be obtained.
The crystal structure of 3-acetyl-6-methyl-2H-pyran-2,4-(3H)-dione has been determined by X-ray diffractometry. The compound crystallizes in the monoclinic space group P2₁. The lattice parameters have been reported as a = 4.429 Å, b = 18.726 Å, and c = 9.588 Å, with a β angle of 102.63°. The unit cell volume is 776.0 ų, and the calculated density is 1.439 g/cm³.
Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 4.429 Å |
| b | 18.726 Å |
| c | 9.588 Å |
| β | 102.63° |
| Volume | 776.0 ų |
| Z | 4 |
| Calculated Density | 1.439 g/cm³ |
Thermal Analysis (TGA/DSC) for Stability and Decomposition Pathways
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability and decomposition behavior of a compound. TGA measures the change in mass of a sample as a function of temperature or time, providing information on decomposition temperatures and volatile content. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting and crystallization.
While detailed TGA and DSC thermograms for this compound are not extensively available in the public domain, general thermal properties have been reported. The compound has a melting point of approximately 109-111 °C. wikipedia.org Upon heating to decomposition, it is known to emit acrid smoke and irritating fumes. researchgate.net A reported auto-ignition temperature is 366 °C (690 °F). echemi.com
The study of the thermal decomposition of related pyran structures can provide insights into potential degradation pathways. For instance, the thermal decomposition of 3,6-dihydro-2H-pyran has been shown to yield formaldehyde and buta-1,3-diene through a concerted mechanism. While the substitution pattern of this compound is different, similar retro-Diels-Alder or other ring-opening reactions could be anticipated as potential decomposition pathways under thermal stress.
Elemental Analysis and Conductometry
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The experimentally determined percentages of each element are compared with the theoretical values calculated from the molecular formula to confirm the compound's identity and purity.
The molecular formula for this compound is C₈H₈O₄. wikipedia.org Based on this, the theoretical elemental composition can be calculated. Reports in the literature confirm that the elemental analysis values for synthesized samples of this compound are in accordance with the calculated molecular formula. researchgate.net
Theoretical Elemental Composition of C₈H₈O₄
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 57.14 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 4.80 |
| Oxygen | O | 16.00 | 4 | 64.00 | 38.06 |
| Total | | | | 168.14 | 100.00 |
Conductometry
Conductometry is an analytical technique that measures the electrical conductivity of a solution. It is based on the principle that the conductivity of a solution is proportional to the concentration and mobility of the ions present. This technique can be used to determine the total ionic concentration of a solution or to monitor the progress of a reaction that involves a change in the number or type of ions.
There is a lack of specific studies in the available literature detailing the conductometric analysis of this compound. As an organic compound with low solubility in water, its intrinsic conductivity in aqueous solution is expected to be low. However, conductometry could potentially be employed in non-aqueous solvents or to study the formation of ionic derivatives or complexes of the compound. For instance, the titration of a solution of this compound with a base could be monitored by conductometry to determine its pKa value, as the neutralization reaction would involve a change in the ionic species present in the solution.
Biological Activity and Mechanistic Investigations of 3s 3 Acetyl 6 Methylpyran 2,4 Dione and Its Derivatives
Photosynthetic Electron Transport (PET) Inhibition
Extensive searches of scientific literature and databases did not yield any specific studies on the inhibitory activity of (3S)-3-acetyl-6-methylpyran-2,4-dione or its derivatives on photosynthetic electron transport (PET). While some derivatives have been investigated for general herbicidal activity, the specific mechanism of action related to PET has not been elucidated. mdpi.comresearchgate.net Research on PET inhibitors has historically focused on other classes of chemical compounds. nih.govbohrium.com Therefore, the subsequent subsections on structure-activity relationships and the molecular basis of PET inhibition for this specific class of compounds cannot be detailed at this time.
Structure-Activity Relationships in PET Inhibition
Information regarding the structure-activity relationships of this compound and its derivatives in the context of PET inhibition is not available in the current body of scientific literature.
Molecular Basis of PET Inhibition
The molecular basis for any potential PET inhibition by this compound and its derivatives has not been investigated or reported in published research.
Antioxidant Properties
Derivatives of pyran-2,4-dione have demonstrated notable antioxidant activities, primarily through their ability to scavenge free radicals. The structural features of these molecules, particularly the presence of hydroxyl groups, play a crucial role in their antioxidant capacity.
Mechanisms of Free Radical Scavenging
The antioxidant activity of pyran-2,4-dione derivatives is largely attributed to their capacity as free radical scavengers. Studies on related dihydropyran-2,4-diones have shown their ability to inhibit stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov The mechanism of scavenging often involves hydrogen atom transfer (HAT), where the antioxidant molecule donates a hydrogen atom to the free radical, thereby neutralizing it. nih.gov
Research on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound with a similar pyran-4-one core, has highlighted the critical role of hydroxyl groups in this process. The unstable enol structure within the DDMP moiety is considered a key factor in its antioxidant activity. nih.gov The scavenging process can involve the pyran-4-one derivative being oxidized, leading to the formation of more stable products, which may include ring-opening products like ketones and acids. nih.gov
A study on a 2-pyrone compound, 4-hydroxy-3,6-dimethyl-2H-pyrane-2-one, revealed that the radical scavenging mechanism can be solvent-dependent. In organic solvents, the reaction with the DPPH radical primarily resulted in the formation of an adduct. In contrast, in a buffer solution, the reaction led to several degradation products, suggesting a more complex scavenging pathway. researchgate.net
Role of Metal Complexation in Antioxidant Activity
Metal complexes may act as antioxidants through several mechanisms. They can scavenge free radicals directly, or they can prevent the formation of highly reactive species by chelating metal ions that would otherwise participate in reactions that generate free radicals. The chelation of metal ions by the ligand can stabilize them and prevent them from catalyzing oxidative reactions. mdpi.com
Studies on various metal complexes of biologically active ligands have shown that complexation can lead to a synergistic effect, where the antioxidant activity of the complex is greater than that of the free ligand. researchgate.netnih.gov For instance, research on chalcone (B49325) derivatives of dehydroacetic acid has noted their antioxidant properties. rjpbcs.com The coordination of the metal ion to the ligand can facilitate the donation of electrons or hydrogen atoms to free radicals, thereby enhancing the scavenging capacity. mdpi.com
Antimicrobial Properties
This compound (dehydroacetic acid) and its derivatives are well-documented for their broad-spectrum antimicrobial activity against bacteria and fungi. nih.govatamankimya.commedchemexpress.comresearchgate.net This has led to their use as preservatives in various industries. typology.comspecialchem.com
The primary mechanism of antimicrobial action for dehydroacetic acid involves the disruption of microbial cell membranes. It is proposed that the compound binds to the phospholipid head groups in the cell membrane, which compromises the membrane's integrity and leads to cell death. atamankimya.com For fungi, studies on the sodium salt of dehydroacetic acid (sodium dehydroacetate) against Geotrichum citri-aurantii have shown that it alters the permeability of the mycelial membrane, causing significant morphological changes such as loss of cytoplasm and plasmolysis. nih.gov Furthermore, it has been observed to decrease intracellular ATP content and increase the activity of Na+/K+-ATPase, suggesting a disruption of cellular energy metabolism. nih.gov
Structure-activity relationship (SAR) studies have been conducted on various derivatives to enhance their antimicrobial potency. For example, a series of enamine derivatives of dehydroacetic acid were synthesized and evaluated for their antibacterial activity against Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). nih.gov Several of these derivatives exhibited improved minimum inhibitory concentrations (MIC) compared to the parent compound. nih.gov
Metal complexation has also been shown to enhance the antimicrobial activity of dehydroacetic acid derivatives. Copper(II) complexes, in particular, have demonstrated significant potency against Escherichia coli and the fungus Aspergillus niger. chemicalbook.com
The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for dehydroacetic acid and some of its enamine derivatives against E. coli and S. aureus.
| Compound | Derivative Type | R Group | MIC (µg/mL) vs E. coli | MBC (µg/mL) vs E. coli | MIC (µg/mL) vs S. aureus | MBC (µg/mL) vs S. aureus | Reference |
| Dehydroacetic acid | - | - | 420 | 1690 | 840 | 1690 | medchemexpress.com |
| 4a | Enamine | H | 200 | 400 | 400 | >800 | nih.gov |
| 4b | Enamine | Me | 80 | 150 | 300 | 600 | nih.gov |
| 4c | Enamine | Et | 200 | 400 | 200 | 400 | nih.gov |
| 4d | Enamine | Ph | >800 | >800 | 100 | 200 | nih.gov |
| 4e | Enamine | Bn | 400 | 800 | 200 | 400 | nih.gov |
| 4f | Enamine | CH2CH2Ph | 400 | 800 | 400 | 800 | nih.gov |
Fungicidal Activity and Related Mechanisms
This compound, also known as dehydroacetic acid (DHA), and its derivatives have demonstrated notable fungicidal properties. Research into their mechanisms of action suggests that they primarily target the cell membrane and essential metabolic processes of fungi.
The sodium salt of dehydroacetic acid has been investigated for its antifungal mechanism against Geotrichum citri-aurantii, a pathogen affecting citrus fruits. Studies have shown that while the integrity of the fungal cell wall is not compromised, the cell membrane permeability is significantly altered. This disruption leads to observable morphological changes in the mycelia, including the loss of cytoplasm, plasmolysis, and the dissolution of intracellular components. Further investigation into the cellular processes revealed a decrease in intracellular ATP content and an increase in Na+/K+-ATPase activity, suggesting that the influx of sodium ions disrupts the cell's energy supply. Therefore, the antifungal activity of sodium dehydroacetate against G. citri-aurantii is attributed to the disruption of cell membrane permeability and energy metabolism.
In the pursuit of novel antifungal agents, derivatives of dehydroacetic acid have been synthesized and evaluated. One such study focused on derivatives inspired by the natural antifungal compound pogostone. Among the synthesized compounds, a derivative designated as IV4 exhibited potent antifungal activity against the plant pathogen Sclerotinia sclerotiorum. Physiological and ultrastructural studies on the effects of IV4 on this fungus indicated that its mode of action might involve the disruption of cell membrane permeability or the induction of an imbalance in mitochondrial membrane potential homeostasis. At a concentration of 11.0 µM, compound IV4 not only inhibited mycelial growth but also completely suppressed the production of sclerotia. Furthermore, it was found to completely inhibit the formation of infection cushions of S. sclerotiorum on rape leaves, demonstrating a preventive efficacy of 90.2% at 500 µM, which is comparable to the commercial fungicide boscalid.
The following table summarizes the fungicidal activity of a dehydroacetic acid derivative against Sclerotinia sclerotiorum.
| Compound | Target Fungus | Activity | EC50 (µM) | Preventive Efficacy (%) at 500 µM |
|---|---|---|---|---|
| IV4 (DHA derivative) | Sclerotinia sclerotiorum | Inhibition of mycelial growth and sclerotia production | 11.0 | 90.2 |
Bactericidal Activity and Related Mechanisms
This compound (dehydroacetic acid) and its derivatives have also been recognized for their bactericidal activity against both Gram-positive and Gram-negative bacteria.
Dehydroacetic acid itself has been shown to be effective against common bacteria. The minimum inhibitory concentrations (MICs) for dehydroacetic acid are 0.42 mg/mL for Escherichia coli and 0.84 mg/mL for Staphylococcus aureus. The minimum bactericidal concentrations (MBCs) for both E. coli and S. aureus have been determined to be 1.69 mg/mL.
To enhance the antibacterial efficacy of the parent compound, a series of enamine-based derivatives of dehydroacetic acid have been synthesized and their activities evaluated. These studies have identified derivatives with improved potency. For instance, derivative 4b (N-Me) demonstrated broad-spectrum activity with a five-fold greater minimum inhibitory concentration and an eleven-fold greater minimum biocidal concentration against E. coli when compared to dehydroacetic acid. This derivative also showed improved activity against S. aureus. Another derivative, 4d (N-Ph), was identified as the most potent inhibitor of S. aureus growth. The cross-species antibacterial effect of these derivatives suggests a mode of action that targets a common and essential bacterial survival mechanism. It has been proposed that these pyrone derivatives may interfere with bacterial cell-cell communication.
The table below presents the bactericidal activity of dehydroacetic acid and its enamine derivatives against E. coli and S. aureus.
| Compound | Bacterium | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Dehydroacetic acid (1) | Escherichia coli | 420 | 1690 |
| Staphylococcus aureus | 840 | 1690 | |
| Derivative 4b (N-Me) | Escherichia coli | 80 | 150 |
| Staphylococcus aureus | 300 | 600 | |
| Derivative 4d (N-Ph) | Escherichia coli | - | - |
| Staphylococcus aureus | - | - |
Phytotoxic Activity
Evaluation as Potential Plant Growth Regulators
Derivatives of this compound have been investigated for their potential as plant growth regulators. A study on a series of chiral and achiral functionalized (E)-enaminopyran-2,4-diones, synthesized from dehydroacetic acid, evaluated their phytotoxic effects on the growth of Sorghum bicolor and Cucumis sativus seedlings. The results indicated a differential sensitivity of the two crop species to these compounds, suggesting a potential for selective plant growth regulation. This was noted as the first report describing enaminopyran-2,4-diones as potential plant growth regulators. nih.gov
Investigation as Herbicides against Specific Weeds
The herbicidal potential of derivatives of this compound has been a subject of recent research, with several studies demonstrating their efficacy against a range of problematic weeds.
A 2023 study detailed the rational design and synthesis of a series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives (APD). mdpi.com These compounds were tested for their pre-emergence herbicidal activity in a greenhouse setting. One of the analogs, APD-II-15, exhibited significant pre-emergent herbicidal activity against a broad spectrum of weeds at a dosage of 187.5 g ha⁻¹. mdpi.com Weeds controlled with over 60% inhibition included Abutilon theophrasti, Amaranthus retroflexus, Echinochloa crus-galli, Eragrostis curvula, Avena fatua, Cyperus difformis, Chenopodium album, Ixeris denticulata, Plantago asiatica, Capsella bursa-pastoris, and Flaveria bidentis. mdpi.com Importantly, this compound also demonstrated good crop safety for wheat, soybean, millet, and sorghum at a dosage of 375 g ha⁻¹. mdpi.com Preliminary investigations into the mode of action of APD-II-15 suggested that it may inhibit weed growth by disrupting carbon metabolism and the formation of the cytoskeleton. mdpi.com
Another study focused on the phytotoxic properties of (E)-enaminopyran-2,4-diones, which are also derivatives of dehydroacetic acid. The most active of these compounds were tested against two specific weeds, Ipomoea grandifolia and Brachiaria decumbens, indicating their potential as herbicides. nih.gov
Furthermore, research into α-pyrone derivatives isolated from the endophytic fungus Alternaria brassicicola has revealed significant herbicidal activity. At a concentration of 100 μg/mL, two of these derivatives, compounds 1a and 1b, were found to significantly inhibit the germination of monocotyledonous weed seeds, namely Echinochloa crusgalli and Setaria viridis. The inhibitory ratios ranged from 68.6 ± 6.4% to 84.2 ± 5.1%, which was comparable to the efficacy of the commercial herbicide glyphosate. These compounds were also evaluated against the dicotyledonous weeds Portulaca oleracea and Taraxacum mongolicum.
The following table summarizes the herbicidal activity of various derivatives of this compound against specific weeds.
| Compound/Derivative Series | Weed Species | Activity | Dosage/Concentration | Inhibition (%) |
|---|---|---|---|---|
| APD-II-15 | Abutilon theophrasti | Pre-emergence herbicidal activity | 187.5 g ha⁻¹ | > 60 |
| Amaranthus retroflexus | ||||
| Echinochloa crus-galli | ||||
| Eragrostis curvula | ||||
| Avena fatua | ||||
| Cyperus difformis | ||||
| Chenopodium album | ||||
| Ixeris denticulata | ||||
| Plantago asiatica | ||||
| Capsella bursa-pastoris | ||||
| Flaveria bidentis | ||||
| (E)-enaminopyran-2,4-diones | Ipomoea grandifolia | Phytotoxic activity | Not specified | Active |
| Brachiaria decumbens | ||||
| α-Pyrone derivatives (1a and 1b) | Echinochloa crus-galli | Inhibition of seed germination | 100 μg/mL | 68.6 ± 6.4 to 84.2 ± 5.1 |
| Setaria viridis | 68.6 ± 6.4 to 84.2 ± 5.1 |
Emerging Applications and Interdisciplinary Research of 3s 3 Acetyl 6 Methylpyran 2,4 Dione
Application as a Complexing Agent in Analytical Chemistry
The molecular structure of (3S)-3-acetyl-6-methylpyran-2,4-dione, featuring ketone and acetyl functional groups, allows it to act as a chelating agent, forming stable complexes with various metal ions. tandfonline.comcymitquimica.com This property is of significant interest in the field of analytical chemistry for the detection and quantification of metals.
Research has demonstrated the complex formation equilibria between dehydroacetic acid and several divalent metal ions, including copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), zinc (Zn²⁺), and manganese (Mn²⁺). tandfonline.com Potentiometric studies have been conducted to determine the stoichiometry and stability constants of these metal complexes. tandfonline.com The formation of these complexes involves the release of a proton, indicating chelation. tandfonline.com The stability of these binary complexes highlights the potential of dehydroacetic acid as a ligand in analytical procedures such as spectrophotometric analysis or as a masking agent. tandfonline.com
Furthermore, studies have investigated the synthesis and characterization of solid complexes of transition metals like Cu(II), Ni(II), Co(II), Mn(II), and Fe(III) with Schiff base ligands derived from dehydroacetic acid. researchgate.net These studies confirm the coordination of the metal ions with the ligand, suggesting potential applications in areas such as catalysis or the development of new materials with specific magnetic or spectral properties. researchgate.net The complex of dehydroacetic acid with Cu²⁺ has been noted to be more biologically active than either the parent compound or copper salts alone. tandfonline.com
The stability constants for the formation of 1:1 and 1:2 (metal:ligand) complexes between dehydroacetic acid and various divalent metal ions have been determined, providing quantitative insight into its chelating ability.
Table 1: Stability Constants of Divalent Metal Ion Complexes with Dehydroacetic Acid
| Metal Ion | log K₁ (1:1 Complex) | log K₂ (1:2 Complex) |
|---|---|---|
| Cu²⁺ | 4.10 | 3.20 |
| Ni²⁺ | 3.25 | 2.55 |
| Co²⁺ | 3.10 | 2.45 |
| Zn²⁺ | 3.00 | 2.65 |
| Mn²⁺ | 2.70 | 2.25 |
Data sourced from potentiometric studies conducted at 25°C in a 25% dioxane-water mixture. tandfonline.com
Role as a Corrosion Inhibitor
The ability of organic compounds to adsorb onto metal surfaces and form a protective layer is the basis for their use as corrosion inhibitors. Research has explored the potential of derivatives of this compound in this capacity. Specifically, a derivative, dehydroacetic acid thiosemicarbazone (DHATSC), has been investigated as a corrosion inhibitor for XC38 carbon steel in a 1.0 M hydrochloric acid solution. carta-evidence.orgresearchgate.net
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), alongside weight loss measurements, have demonstrated the effectiveness of DHATSC. carta-evidence.orguniv-soukahras.dz The findings indicate that the inhibition efficiency increases with the concentration of the inhibitor. carta-evidence.orgresearchgate.net Potentiodynamic polarization curves revealed that DHATSC functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. carta-evidence.orgresearchgate.net
The mechanism of inhibition is attributed to the adsorption of the DHATSC molecules onto the steel surface, a process that conforms to the Langmuir adsorption isotherm. carta-evidence.orguniv-soukahras.dz This adsorption creates a barrier that isolates the metal from the corrosive medium. The effectiveness of this derivative showcases the potential of tailoring the structure of dehydroacetic acid to develop potent corrosion inhibitors for industrial applications, particularly for protecting steel in acidic environments. carta-evidence.org
Table 2: Corrosion Inhibition Efficiency of Dehydroacetic Acid Thiosemicarbazone (DHATSC) on XC38 Carbon Steel in 1.0 M HCl
| Method | Inhibitor Concentration (ppm) | Inhibition Efficiency (%) |
|---|---|---|
| Weight Loss | 200 | 78 |
| Potentiodynamic Polarization | 200 | 94 |
Data indicates the maximum efficiency reported at the specified concentration. carta-evidence.orguniv-soukahras.dz
Other Industrial and Research Applications
Beyond its roles in chelation and corrosion inhibition, this compound has several other established and emerging applications in various industrial and research settings.
Plasticizer: It is utilized as a specialty plasticizer in the manufacturing of synthetic resins. nih.govwikipedia.org Plasticizers are additives that increase the plasticity or fluidity of a material.
Antienzyme in Oral Care: Dehydroacetic acid has been incorporated into toothpaste formulations as an antienzyme agent. wikipedia.orgatamankimya.com
Precursor in Organic Synthesis: The reactivity of its pyran ring and functional groups makes it a valuable precursor for the synthesis of other complex organic molecules. cymitquimica.com For instance, it serves as a starting material for the preparation of dimethyl-4-pyridones. wikipedia.org It is considered a versatile synthon for creating a wide array of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. researchgate.net Derivatives such as pyranopyrazoles, substituted pyrones, and pyridazines have been synthesized from dehydroacetic acid. researchgate.net
Food Preservative: In the food industry, it is used to prevent microbial spoilage in certain processed foods, such as squash and strawberries. wikipedia.org When used as a food additive, it is designated by the E number 265. wikipedia.org
The diverse reactivity and functionality of this compound continue to make it a subject of interest for the development of new materials and applications across multiple scientific disciplines. researchgate.net
Theoretical and Computational Studies of 3s 3 Acetyl 6 Methylpyran 2,4 Dione and Its Analogs
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the molecular properties of pyran-2,4-dione systems. These studies provide detailed information on molecular geometry, electronic structure, and reactivity.
DFT calculations have been used to analyze the various tautomeric forms of dehydroacetic acid and its homologs. For instance, a study on a homolog, 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, using the DFT/B3LYP/6-311G** level of theory, demonstrated that the 4-hydroxy enol tautomer is the most stable form researchgate.net. Such calculations allow for the determination of relative energies, dipole moments, and other thermodynamic parameters for different isomers, which are often difficult to measure experimentally.
Furthermore, DFT methods are employed to investigate the electronic properties through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of a molecule's chemical reactivity and kinetic stability nih.gov. For dehydroacetic acid, Time-Dependent DFT (TDDFT) calculations at the B3LYP/6-31+G(d,p) level have been used to simulate its UV absorption spectrum, identifying the HOMO→LUMO transition as the least energetic, optically active transition, which is of an n→π∗ character researchgate.netnih.gov. In a study of pyran-2,4-dione derivatives, natural charges calculated via the Natural Bond Orbital (NBO) method revealed the electronegative character of the oxygen atoms within the pyran-2,4-dione scaffold mdpi.com.
These computational approaches provide a quantitative framework for understanding the structure-property relationships in this class of compounds.
Table 1: Calculated Properties for Tautomers of a Dehydroacetic Acid Homolog Data derived from DFT/B3LYP/6-311G* calculations for 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one.*
| Property | Enol Form A (4-hydroxy) | Enol Form B |
| Relative Free Energy (kcal/mol) | 0.00 | 1.83 |
| Dipole Moment (Debye) | 4.88 | 2.50 |
| HOMO Energy (eV) | -6.44 | -6.61 |
| LUMO Energy (eV) | -1.82 | -2.01 |
| HOMO-LUMO Gap (eV) | 4.62 | 4.60 |
| Ionization Energy (eV) | 6.44 | 6.61 |
| Electron Affinity (eV) | 1.82 | 2.01 |
| Chemical Potential (eV) | -4.13 | -4.31 |
| Electrophilicity Index (eV) | 3.70 | 4.03 |
| Softness (eV⁻¹) | 0.22 | 0.22 |
Source: Adapted from Furer V.L., et al., Study of the dehydroacetic acid homolog by IR, Raman spectroscopy, and DFT. researchgate.net
Studies on Intramolecular Hydrogen Bonding and Tautomerism
The structure and stability of (3S)-3-acetyl-6-methylpyran-2,4-dione are significantly influenced by the interplay between tautomerism and intramolecular hydrogen bonding. Tautomerism is a phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond comporgchem.com. For pyran-2,4-diones, the most relevant equilibrium is the keto-enol tautomerism.
Experimental studies, primarily using deuterium isotope effects on ¹³C NMR chemical shifts, have shown that 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione is tautomeric and exists predominantly in its 4-hydroxy enolic form rsc.org. This enol form is stabilized by a strong intramolecular hydrogen bond formed between the hydroxyl group at the C4 position and the carbonyl oxygen of the acetyl group at the C3 position. This interaction creates a stable six-membered pseudo-ring.
Table 2: Tautomer Population of a Dehydroacetic Acid Homolog in Different Solvents
| Solvent | Population of Enol Form A (%) | Population of Enol Form B (%) |
| CCl₄ | 95.7 | 4.3 |
| Acetonitrile | 92.5 | 7.5 |
Source: Adapted from Furer V.L., et al., Study of the dehydroacetic acid homolog by IR, Raman spectroscopy, and DFT. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader's theory, provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonding and other interactions within a molecule. QTAIM has been applied to analogs of this compound to precisely define and quantify the nature of the intramolecular hydrogen bonds that are critical to their structure.
In a QTAIM analysis, the presence of a bond path between two atoms and a corresponding bond critical point (BCP) is evidence of an interaction. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP reveal the nature of the bond. For intramolecular hydrogen bonds in pyran-2,4-dione derivatives, QTAIM analyses have shown that the O···H interaction is a closed-shell interaction, which is typical for hydrogen bonds mdpi.com.
Studies on 3-(aminomethylene)pyran-2,4-dione, a close analog, used QTAIM to analyze the N-H···O intramolecular hydrogen bonds. The analysis of topological parameters at the H-bond critical points and ring critical points confirmed that these interactions are energetically stabilizing acs.orgnih.gov. Furthermore, a study on a series of pyran-2,4-dione derivatives found excellent correlations between the hydrogen-acceptor distance (A···H) and the interaction energy (E_int) calculated from QTAIM parameters, demonstrating that as the bond distance shortens, the hydrogen bond becomes stronger mdpi.com.
Table 3: QTAIM Parameters for Intramolecular Hydrogen Bonds in a Pyran-2,4-dione Derivative Calculated at the B3LYP/6-311++G(d,p) level for (3E,3′E)-3,3′-((ethane-1,2-diylbis(azanediyl))bis(phenylmethanylylidene))bis(6-phenyl-2H-pyran-2,4(3H)-dione).
| Geometry Source | A···H Distance (Å) | Electron Density at BCP, ρ(r) (au) | Laplacian of Electron Density, ∇²ρ(r) (au) | Interaction Energy, E_int (kcal/mol) |
| X-ray | 1.769 | 0.0353 | 0.1064 | -8.76 |
| Optimized | 1.710 | 0.0431 | 0.1260 | -10.74 |
Source: Adapted from El-Emam, A.A., et al., Intramolecular Hydrogen Bond, Hirshfeld Analysis, AIM; DFT Studies of Pyran-2,4-dione Derivatives. mdpi.com
Molecular Modeling and Docking Studies (excluding specific human interactions)
Molecular modeling and docking are computational techniques used to predict how a ligand (a small molecule) binds to the active site of a receptor, such as an enzyme nih.govnih.gov. These studies are valuable for understanding potential mechanisms of action and for designing new molecules with specific biological activities. In the context of this compound and its analogs, docking studies have been performed against non-human targets to explore their inhibitory potential.
One notable target is the α-glucosidase enzyme from Saccharomyces cerevisiae, which is a model organism for studying carbohydrate metabolism jyi.org. Inhibition of this enzyme is a strategy for controlling glucose uptake. Molecular docking studies have investigated the binding of various pyranone and related heterocyclic derivatives to the active site of S. cerevisiae α-glucosidase nih.govnih.gov.
For example, the docking of thiazolidine-2,4-dione derivatives containing a pyranone scaffold into the binding pocket of S. cerevisiae α-glucosidase revealed key interactions. The ligands were found to adopt an "L-shaped" conformation within the enzyme's pocket. The binding was stabilized by a combination of hydrophobic interactions with residues such as Phe-157, Phe-177, and Leu-218, as well as specific CH–π interactions with phenylalanine residues nih.gov. These computational models provide a structural hypothesis for the observed inhibitory activity and can guide the synthesis of more potent and selective inhibitors ugm.ac.id. Such studies highlight the potential of pyran-2,4-dione scaffolds as platforms for developing enzyme inhibitors for various applications.
Biosynthetic and Metabolic Pathways Non Human Context
Potential Natural Occurrence and Isolation
Contrary to some related pyrone derivatives that are found in nature, current scientific literature indicates that (3S)-3-acetyl-6-methylpyran-2,4-dione is a synthetic compound. There is no substantive evidence to suggest its natural biosynthesis or isolation from natural sources. Its presence in biological systems is typically a result of its use as a preservative in food and feed.
Metabolic Transformations in Biological Systems (e.g., animal models)
The metabolic fate of this compound, often administered as its sodium salt (sodium dehydroacetate or Na-DHA) for increased solubility, has been investigated in animal models, primarily in rats and swine. These studies reveal species-specific and even sex-specific differences in its biotransformation.
In swine , studies have focused on the pharmacokinetics and tissue distribution of Na-DHA when used as a feed preservative. After administration, Na-DHA is distributed to various tissues. A study on Duroc × Landrace × Yorkshire pigs administered 200 mg of Na-DHA per kg of feed for 30 days showed that residue levels were highest in the kidney, followed by the liver, muscle, and fat. nih.gov The elimination half-life of Na-DHA varied across these tissues, as detailed in the table below. nih.gov
| Tissue | Half-Life (days) |
| Kidney | 9.07 |
| Liver | 7.19 |
| Muscle | 6.66 |
| Fat | 5.39 |
Table 1: Elimination Half-Life of Sodium Dehydroacetate in Swine Tissues nih.gov
In rats , research has delved deeper into the enzymatic pathways responsible for the metabolism of Na-DHA and has identified specific metabolites. Studies have demonstrated sex-differentiated metabolism, with the cytochrome P450 (CYP450) enzyme system playing a crucial role. nih.gov Specifically, the sub-enzymes CYP1A2, CYP3A2, and CYP2D1 have been identified as being primarily responsible for the metabolism of Na-DHA in rats, with the metabolic activity being stronger in male rats than in females. nih.gov
Future Directions and Research Gaps
Exploration of Novel Derivatization Pathways
The inherent reactivity of the 3-acetyl-6-methylpyran-2,4-dione structure offers numerous possibilities for chemical modification. researchgate.net While many derivatives have been synthesized, including enamine-based compounds, pyranopyrazoles, and chalcones, the exploration of new derivatization pathways is a critical research gap. nih.govresearchgate.netucj.org.ua Future research should focus on creating libraries of novel analogues with enhanced or entirely new biological functions.
Key opportunities include:
Targeted Functionalization: Designing derivatives that specifically target known biological pathways. For instance, creating analogues with long fatty acid side chains could enhance antibacterial activity, a hypothesis that warrants further investigation. nih.gov
Hybrid Molecule Synthesis: Combining the pyran-2,4-dione core with other pharmacologically active moieties to create hybrid molecules. This approach could lead to compounds with synergistic or multi-target activities, such as novel herbicidal leads developed by hybridizing the natural enamino diketone skeleton with other active compounds. mdpi.com
Stereoselective Synthesis: Developing methods for the stereoselective synthesis of chiral derivatives. The specific stereochemistry of a molecule can dramatically influence its biological activity, and exploring the (3S) configuration in more complex structures could yield highly potent and selective agents.
Advanced Reactions: Employing modern synthetic methodologies, such as multicomponent reactions, to efficiently generate diverse and complex scaffolds from the basic dehydroacetic acid structure. growingscience.com One-pot, four-component reactions have already been shown to be effective for synthesizing related pyrano[2,3-d]pyrimidine-2,4-dione derivatives. researchgate.net
| Derivative Class | Synthetic Precursor | Potential Application | Reference |
| Enamine Derivatives | Dehydroacetic acid | Enhanced antibacterial agents | nih.gov |
| Pyrano[2,3-d]pyrimidine Analogues | Barbituric acid, Aldehydes | PARP-1 inhibitors, Antitumor agents | researchgate.netrsc.org |
| Chalcone (B49325) Analogues | Dehydroacetic acid, Aromatic aldehydes | Antimicrobial, Antitumor agents | ucj.org.ua |
| Schiff's Bases | Dehydroacetic acid, Primary amines | Intermediates for heterocyclic synthesis | researchgate.net |
Deepening Mechanistic Understanding of Biological Activities
Derivatives of 3-acetyl-6-methylpyran-2,4-dione are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and herbicidal properties. nih.govmdpi.comchemicalbook.com However, the precise molecular mechanisms underlying these actions are often not fully elucidated. A significant research gap exists in understanding how these compounds interact with their biological targets at a molecular level.
Future research should prioritize:
Target Identification and Validation: Utilizing techniques like proteomics and chemical genetics to identify the specific cellular targets (e.g., enzymes, receptors) of bioactive derivatives. Some studies suggest that derivatives may target essential bacterial enzymes like DNA gyrase, but this requires conclusive validation. nih.gov
Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies to correlate specific structural features with biological activity. This will enable the rational design of more potent and selective compounds. For example, the complexation of dehydroacetic acid-based ligands with metal ions has been shown to significantly enhance antimicrobial efficacy, indicating a fruitful area for mechanistic investigation. chemicalbook.com
Cellular and Molecular Biology Studies: Investigating the downstream effects of compound treatment on cellular processes. Preliminary studies on herbicidal derivatives suggest a disruption of carbon metabolism and cytoskeleton formation, pathways that need to be explored in greater detail. mdpi.com
Understanding Photodegradation: Further investigating the mechanisms of photodegradation, as the stability of the compound can be a critical factor in its application. Mechanistic studies have proposed a [2+2] cyclodimerization followed by Norrish Type I cleavages, but a deeper understanding could inform the design of more stable derivatives. nih.gov
Advanced Computational Predictions and Validation
In recent years, computational chemistry has become an indispensable tool in drug discovery and materials science. While some computational work, such as DFT calculations and molecular docking, has been applied to derivatives of 3-acetyl-6-methylpyran-2,4-dione, there is vast potential for more advanced applications. rsc.orgmdpi.com
Key areas for future computational research include:
Predictive Modeling: Developing and applying quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict the biological activity and toxicity of virtual libraries of novel derivatives before their synthesis.
Mechanism of Action Simulation: Using molecular dynamics simulations to model the interaction between bioactive compounds and their putative biological targets. This can provide insights into binding modes, conformational changes, and the energetic basis of interaction, complementing experimental data from docking studies. rsc.org
Reaction Pathway Modeling: Employing computational methods to predict the feasibility and outcomes of novel derivatization pathways, thus guiding synthetic efforts toward the most promising routes.
Spectroscopic Analysis: Using advanced computational methods like Time-Dependent Density Functional Theory (TDDFT) to simulate and interpret experimental spectroscopic data, aiding in the structural confirmation of new compounds and understanding their electronic properties. nih.gov
Sustainable and Green Synthesis Methodologies
The traditional industrial synthesis of dehydroacetic acid involves the base-catalyzed dimerization of diketene. chemicalbook.comwikipedia.org While effective, there is a growing need to develop more environmentally benign and sustainable synthetic routes for both the parent compound and its derivatives. The principles of green chemistry offer a roadmap for future research in this area.
Future efforts should focus on:
Green Catalysts: Exploring the use of reusable, non-toxic, and highly efficient catalysts. Studies on related pyran syntheses have shown the effectiveness of nanocatalysts, magnetic catalysts, and simple inorganic bases like KOH-loaded CaO, which could be adapted for dehydroacetic acid synthesis. growingscience.comnih.gov
Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. Efficient syntheses of various pyran derivatives have been successfully demonstrated in aqueous or ethanolic media. nih.gov
Energy Efficiency: Developing synthetic protocols that proceed under milder reaction conditions, such as at ambient temperature or using energy-efficient methods like microwave irradiation, to reduce energy consumption.
Atom Economy: Designing synthetic pathways, such as one-pot multicomponent reactions, that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. growingscience.com
| Green Chemistry Principle | Application to Pyran-2,4-dione Synthesis | Potential Benefit |
| Use of Catalysis | Employing reusable nanocatalysts or solid-supported bases. nih.gov | Reduced catalyst waste, easier product purification. |
| Benign Solvents | Performing reactions in water or ethanol-water mixtures. nih.gov | Reduced environmental impact and toxicity. |
| Design for Energy Efficiency | Utilizing solvent-free conditions or microwave-assisted synthesis. | Lower energy consumption, potentially faster reactions. |
| Atom Economy | Developing one-pot, multicomponent synthesis strategies. growingscience.com | Higher efficiency, reduced byproduct formation. |
Q & A
Q. What are the common synthetic routes for (3S)-3-acetyl-6-methylpyran-2,4-dione?
The compound is typically synthesized via the condensation of ethyl acetoacetate with methyl vinyl ketone under basic conditions (e.g., NaOH or KOH), followed by cyclization and oxidation. Industrial-scale production employs optimized reactors and purification methods such as crystallization or distillation to ensure high yield and purity .
Q. Which spectroscopic techniques are used to characterize this compound?
Key methods include:
- 1H and 13C NMR to confirm the acetyl, methyl, and pyranone ring substituents.
- X-ray crystallography to resolve the stereochemistry and confirm the (3S) configuration, as demonstrated in related dihydro-pyran derivatives .
- IR spectroscopy to identify carbonyl (C=O) and hydroxyl (O-H) functional groups .
Q. What in vitro assays are used to evaluate its antimicrobial activity?
Standard assays include broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal species. Activity is often compared to analogs lacking the acetyl or methyl groups to establish structure-activity relationships (SAR) .
Q. How is the compound purified post-synthesis?
Common methods include recrystallization from ethanol or methanol and vacuum distillation . Industrial processes may employ continuous crystallization systems to enhance scalability .
Q. What are the stability considerations for this compound during storage?
The compound is hygroscopic and should be stored in a desiccator. Thermal stability can be assessed via thermogravimetric analysis (TGA) , with degradation kinetics studied under varying humidity and temperature conditions .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis?
The (3S) configuration can be controlled using chiral auxiliaries or asymmetric catalysis . For example, palladium- or rhodium-catalyzed reactions (e.g., coupling or cyclization) can induce enantioselectivity, as observed in silacycle syntheses . Computational modeling (DFT) may guide catalyst design to optimize stereochemical outcomes.
Q. What strategies resolve discrepancies in reported biological activity data?
- Comparative SAR studies : Synthesize analogs (e.g., 3-desacetyl or 6-desmethyl derivatives) to isolate the effects of specific substituents.
- Standardized assay protocols : Ensure consistent cell lines, incubation times, and solvent controls across studies.
- Meta-analysis of published data to identify confounding factors (e.g., impurity profiles, solvent effects) .
Q. Which catalytic systems improve yield in large-scale synthesis?
Transition-metal catalysts (e.g., Pd, Rh) enhance efficiency in key steps:
- Palladium-catalyzed C-C coupling for pyran ring formation.
- Silver-mediated silylene transfer for regioselective cyclization, as reported in silacyclopropane reactions . Reaction conditions (temperature, solvent polarity) are optimized via DoE (Design of Experiments) methodologies.
Q. How are pharmacokinetic properties evaluated in preclinical studies?
- LC-MS/MS quantifies plasma/tissue concentrations in animal models.
- Metabolic stability assays using liver microsomes identify major metabolites.
- Tissue distribution studies via radiolabeled tracers (e.g., 14C-labeled compound) assess bioavailability and organ-specific accumulation .
Q. What computational methods predict target interactions?
- Molecular docking (AutoDock, Glide) models binding to enzymes like dihydrofolate reductase (DHFR) or kinases.
- Molecular dynamics (MD) simulations assess binding stability and conformational changes.
- QSAR models correlate electronic properties (HOMO/LUMO energies) with bioactivity data .
Data Contradiction Analysis
Q. How to address conflicting reports on synthetic yields?
- Reaction monitoring : Use in situ techniques (e.g., FTIR, HPLC) to track intermediate formation and identify side reactions.
- Parameter optimization : Screen bases (e.g., K2CO3 vs. DBU) and solvents (polar aprotic vs. ethers) to reproduce high-yield conditions .
Q. Why do biological activities vary across studies?
- Impurity profiles : Characterize batches via HPLC-UV/HRMS to rule out contaminants.
- Cell-line variability : Validate assays using standardized cell cultures (e.g., ATCC strains).
- Solubility differences : Use co-solvents (DMSO/Tween-80) to ensure consistent compound dispersion .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
